(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one
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Overview
Description
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is a compound belonging to the class of piperidin-4-ones, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a piperidine ring substituted with a phenylethyl group and a trifluoromethyl group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one can be achieved through several synthetic routes. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance binding affinity, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one include other piperidin-4-ones with different substituents. For example:
®-1-Phenylethylpiperidin-4-one: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
2-(Trifluoromethyl)piperidin-4-one: Lacks the phenylethyl group, affecting its binding affinity and specificity.
N-Substituted piperidin-4-ones: Variations in the N-substituent can lead to different pharmacological profiles and applications.
The uniqueness of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16F3NO |
---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
(2R)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13-/m1/s1 |
InChI Key |
BNEZODBTTXFCRN-ZWNOBZJWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(=O)C[C@@H]2C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
Origin of Product |
United States |
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